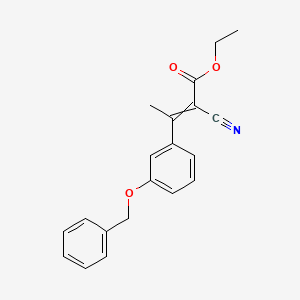

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is an organic compound1. It is also known as Ethyl Cyanoacrylate1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate. However, ethyl cyanoacrylate, a similar compound, is prepared by the condensation of formaldehyde with ethyl cyanoacetate2.Molecular Structure Analysis

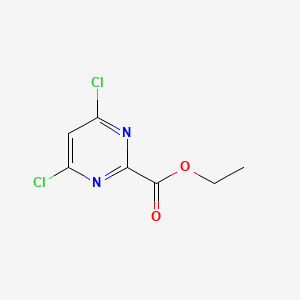

The molecular formula of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is C20H19NO31. The molecular weight is 321.4 g/mol1. For a detailed molecular structure, it would be best to refer to a dedicated chemical database or software.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.Applications De Recherche Scientifique

Molecular Interactions and Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique molecular interactions in their crystal packing. Specifically, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a zigzag double-ribbon through N⋯π interaction and C–H⋯N and C–H⋯O hydrogen bonds. This indicates the presence of non-traditional bonding interactions, offering insights into molecular assembly and design (Zhang et al., 2011).

Synthesis and Chemical Transformation

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized through reactions involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. These compounds, when subjected to intramolecular cyclization, yield a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This demonstrates the compound's versatility in chemical synthesis and the formation of complex molecular structures (Darehkordi et al., 2018).

Unique Non-Hydrogen Bonding Interactions

Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate exhibits a rare C⋯π interaction of non-hydrogen bond type, a finding supported by ab initio computations. This interaction, resulting from electrostatic interactions, is scarce in existing databases, hinting at unique bonding properties that could be of interest in materials science and molecular engineering (Zhang et al., 2012).

Structural Analysis and Characterization

Detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been conducted, revealing its crystalline structure and bond distances. Such detailed characterizations provide a deep understanding of the molecular structure and potential reactivity of these compounds, essential for their application in various scientific fields (Johnson et al., 2006).

Safety And Hazards

The safety and hazards associated with Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.

Orientations Futures

The future directions for the use and study of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.

Please note that this information might not be complete or up-to-date. For a more comprehensive understanding, further research in scientific literature and databases is recommended.

Propriétés

IUPAC Name |

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCJKZQESXHRQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74315755 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)

![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)

![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)

![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)

![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)

![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)